![molecular formula C10H9ClO4 B1456464 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 1300730-70-4](/img/structure/B1456464.png)

6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Vue d'ensemble

Description

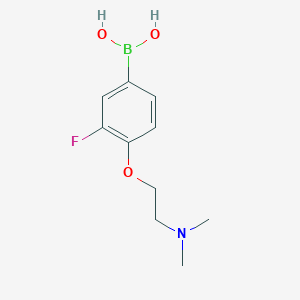

“6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is a chemical compound. It is a derivative of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, which has a CAS Number of 154714-19-9 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds, such as “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, has been described in the literature . The synthesis involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .Molecular Structure Analysis

The molecular structure of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) has been reported . The InChI Code is 1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, salicylic acid can be converted to benzo[d][1,3]dioxin-4-ones using dichloromethane as the methylene donor . Other catalysts such as Cu(OAc)2 and morpholine have also been used in the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) include a molecular weight of 194.19 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Ligands and Complex Molecules

Preparation of New Phenol-Based Acyclic Ligands :A study by Ghaffarinia and Golchoubian (2005) describes the preparation of compartmental ligands starting from 4-chlorophenol, which was converted into a compound closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These ligands are significant for their dual set of coordination sites, useful in synthesizing complex molecules for various applications, including catalysis and material science Ghaffarinia & Golchoubian, 2005.

Organic Synthesis and Potential Anticancer Leads

Facile Syntheses of Derivatives for Organic Chemistry :Katritzky et al. (2005) explored the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones, demonstrating the compound's utility in creating a variety of derivatives under mild conditions. This research underscores the compound's role in facilitating organic synthesis processes Katritzky et al., 2005.

Molecular Modeling Studies for Anticancer Drugs :Research by Santana et al. (2020) focused on the chemical shift assignment and molecular modeling studies of chromene derivatives, including structures closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These compounds show potential as DNA intercalators, suggesting their utility as leads in developing new anticancer drugs Santana et al., 2020.

Innovative Material Development

Photoinduced Crosslinking of Polymers :A study by Kumbaraci et al. (2007) demonstrated the use of polymers containing pendant hydroxyl groups for photoinduced crosslinking in the presence of benzodioxinone derivatives. This innovation highlights the compound's application in material science, particularly in developing new materials with specific properties through photochemical processes Kumbaraci, Talinli, & Yagcı, 2007.

Safety and Hazards

The safety information for “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Mécanisme D'action

Target of Action

The primary targets of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one . These factors could include pH, temperature, presence of other molecules, and cellular environment.

Propriétés

IUPAC Name |

6-chloro-5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-10(2)14-6-4-3-5(11)8(12)7(6)9(13)15-10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWQSRKHSRBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(C(=C(C=C2)Cl)O)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one | |

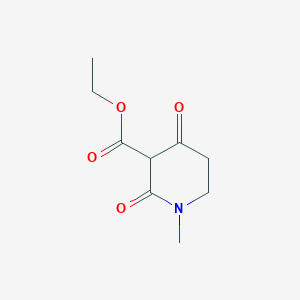

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)

![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)